Citrusinine I

Descripción general

Descripción

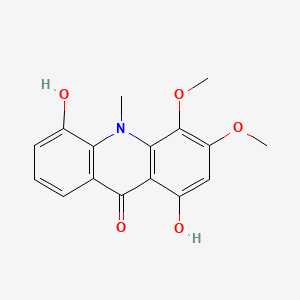

Citrusinine I is an acridone alkaloid isolated from the root bark of Swinglea glutinosa . It is known for its potent antiviral activity, particularly against herpes simplex virus types 1 and 2 . The compound’s structure is characterized by a unique planar ring system, which contributes to its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Citrusinine I can be synthesized through a series of reactions involving the Ullmann reaction, cyclization, and selective demethylation . The synthesis begins with the Ullmann reaction to form the acridone core, followed by cyclization to complete the ring structure. Selective demethylation at the 1-position is achieved using boron trifluoride etherate and lithium bromide .

Industrial Production Methods: This includes scaling up the Ullmann reaction and ensuring efficient cyclization and demethylation steps to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Citrusinine I undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction may yield hydroxy derivatives .

Aplicaciones Científicas De Investigación

Citrusinine I has a wide range of scientific research applications:

Mecanismo De Acción

Citrusinine I exerts its effects primarily through its interaction with biological targets. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the replication process . This mechanism is particularly effective against viruses like herpes simplex virus, where it inhibits viral replication . Additionally, this compound has been shown to inhibit photosynthesis by targeting both photosystem I and II .

Comparación Con Compuestos Similares

Citrusinine I is part of a broader class of acridone alkaloids, which includes compounds like citrusinine II and acronycine . Compared to these similar compounds, this compound exhibits more potent antiviral activity due to the additional hydrophobic interaction of the methoxy group at position 3 with specific molecular targets . Other similar compounds include:

Citrusinine II: Similar structure but with different substituents leading to varied biological activity.

Acronycine: Known for its anticancer properties but less potent antiviral activity compared to this compound.

This compound’s unique structure and potent biological activities make it a compound of significant interest in various fields of scientific research.

Actividad Biológica

Citrusinine I, a compound derived from the acridone family, has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in neuroprotection and antimicrobial activity. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and is known to exhibit various pharmacological properties. It is primarily extracted from plants such as Citrus reticulata and Atalantia monophylla .

1. Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against oxidative stress-induced cell death. In vitro studies using human neuroblastoma SH-SY5Y cells showed that this compound could protect cells from hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptide-induced toxicity. The compound was effective at a non-toxic concentration of 10 µM, significantly improving cell viability compared to untreated controls .

Table 1: Neuroprotective Effects of this compound

| Treatment | Cell Viability (%) | Concentration (µM) |

|---|---|---|

| Control | 100 | - |

| H₂O₂ Only | 49 | 250 |

| This compound + H₂O₂ | 80 | 10 |

| Aβ Only | 45 | 25 |

| This compound + Aβ | 75 | 10 |

The protective mechanism is believed to involve the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 2 to 20 nM, indicating potent activity compared to standard inhibitors .

2. Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. The compound exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through disc diffusion methods, showing promising results comparable to conventional antibiotics .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3. Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In MTT assays, it demonstrated moderate cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC₅₀ values varied based on the cell line tested, indicating selective toxicity .

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 50 |

| PC-3 | 60 |

| Caco2 | 70 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Enzymes : The compound effectively inhibits AChE and BChE, which are critical in neurodegenerative diseases like Alzheimer's .

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) levels, this compound protects against oxidative damage in neuronal cells .

- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that this compound disrupts bacterial cell membranes or inhibits critical metabolic pathways.

Case Studies

A notable case study involved the application of this compound in a therapeutic context for neurodegenerative diseases. In animal models treated with this compound, significant improvements in cognitive functions were observed alongside reduced markers of oxidative stress and inflammation .

Propiedades

IUPAC Name |

1,5-dihydroxy-3,4-dimethoxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-17-13-8(5-4-6-9(13)18)15(20)12-10(19)7-11(21-2)16(22-3)14(12)17/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEAJHNFBCLZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235760 | |

| Record name | Citrusinine I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citrusinine I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86680-32-2 | |

| Record name | 1,5-Dihydroxy-3,4-dimethoxy-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86680-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrusinine I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086680322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrusinine I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citrusinine I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 - 207 °C | |

| Record name | Citrusinine I | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.